molecular formula C20H19N3O2S B3311682 N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946273-55-8

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3311682
CAS No.: 946273-55-8
M. Wt: 365.5 g/mol
InChI Key: JXBSPNQPNUSUSU-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethylphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzamide group can be introduced via an amide coupling reaction using benzoyl chloride and an amine precursor. The dimethylphenyl carbamoyl moiety is often added through a carbamoylation reaction using 2,4-dimethylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the benzamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-8-9-17(14(2)10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSPNQPNUSUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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